2-(3-Chlorophenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(3-Chlorophenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 3-chlorophenylboronic acid with diols under dehydrating conditions. One common method is to react 3-chlorophenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene, which facilitates the formation of the dioxaborinane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules through boronate ester formation, which is useful in studying biological processes.
Industry: Used in the production of advanced materials and polymers due to its ability to form stable boronate esters.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form boronate esters with diols and other nucleophiles. This interaction is crucial in various chemical reactions, including the Suzuki-Miyaura coupling, where the boron atom facilitates the transfer of organic groups to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the dioxaborinane ring.
3-Chlorophenylboronic acid: Similar but does not contain the dioxaborinane ring.
2-(4-Chlorophenyl)-1,3,2-dioxaborinane: Similar structure with a different position of the chlorine atom.
Uniqueness
2-(3-Chlorophenyl)-1,3,2-dioxaborinane is unique due to the presence of both the boron atom and the dioxaborinane ring, which provides distinct reactivity and stability compared to other boronic acids and boron-containing compounds. This uniqueness makes it particularly valuable in specific organic synthesis applications, such as the Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C9H10BClO2 |
---|---|
Molecular Weight |
196.44 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H10BClO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7H,2,5-6H2 |
InChI Key |
ZRFONUAUVSVJOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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